1-benzyl-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
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Overview
Description
1-Benzyl-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a compound with the molecular formula C16H22N4O2S and a molecular weight of 334.44 g/mol This compound features a piperazine ring substituted with a benzyl group and a sulfonyl group attached to an ethyl-pyrazole moiety
Preparation Methods
The synthesis of 1-benzyl-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide.
Sulfonylation: The pyrazole derivative is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as triethylamine.
Piperazine Substitution: The sulfonylated pyrazole is reacted with benzyl piperazine under appropriate conditions to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-Benzyl-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-benzyl-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
1-Benzyl-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine can be compared with other similar compounds, such as:
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine: This compound lacks the benzyl group, which may affect its binding affinity and specificity for certain targets.
4-methylpiperazin-1-yl (1-phenyl-1H-pyrazol-4-yl)methanone: This derivative has a different substitution pattern, which may influence its pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-benzyl-4-(1-ethylpyrazol-4-yl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-2-19-14-16(12-17-19)23(21,22)20-10-8-18(9-11-20)13-15-6-4-3-5-7-15/h3-7,12,14H,2,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRKMXVVSIVSBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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